(S)-2,2,4-Trimethylhexane is a chiral organic compound with the molecular formula . It is a branched-chain alkane characterized by its unique structure, which includes a central hexane chain with two methyl groups at the second carbon and one at the fourth carbon. This specific arrangement contributes to its distinct physical and chemical properties. The compound is a colorless liquid at room temperature and has a boiling point of approximately 126.5 °C and a melting point of -120 °C .
These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in various chemical processes.
Research into the biological activity of (S)-2,2,4-Trimethylhexane is ongoing. While specific therapeutic applications are still being explored, studies suggest that it may interact with biological systems due to its structural properties. Its potential effects on cellular pathways and molecular targets are of interest in pharmacological research.
Several methods are available for synthesizing (S)-2,2,4-Trimethylhexane:
These synthetic routes are crucial for producing the compound for both research and industrial applications.
(S)-2,2,4-Trimethylhexane has various applications across different fields:
The compound's unique structure allows it to play significant roles in both laboratory and industrial settings.
Interaction studies involving (S)-2,2,4-Trimethylhexane focus on its reactivity with biological molecules. These studies aim to understand how the compound interacts with enzymes and receptors within biological systems. The findings could provide insights into its potential therapeutic applications and safety profile when used in pharmaceuticals or as an industrial chemical.
(S)-2,2,4-Trimethylhexane shares similarities with several other compounds due to its branched-chain structure. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Structural Features |
|---|---|---|
| 2,2,3-Trimethylhexan-3-ol | C9H20O | Hydroxyl group at the third carbon |
| 2,3-Dimethylheptane | C9H20 | Two methyl groups on adjacent carbons |
| 3-Methyl-3-heptanol | C8H18O | Methyl group on the third carbon |
(S)-2,2,4-Trimethylhexane is unique because of its specific branching pattern and chiral nature, which influence its physical properties and reactivity compared to these similar compounds. Its distinct structure results in different boiling points and solubility characteristics that make it suitable for specific applications not shared by its analogs .
The industrial production of (S)-2,2,4-trimethylhexane primarily relies on catalytic alkylation processes that combine smaller hydrocarbon molecules to form the desired branched alkane structure . The most widely documented industrial synthesis involves the alkylation of isobutane with various olefins under acidic catalytic conditions [30] [31].
The fundamental alkylation reaction occurs through a carbocationic mechanism where isobutane reacts with alkenes in the presence of strong acid catalysts [35] [36]. Two primary acid catalyst systems dominate industrial alkylation processes: sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) [37] [40]. The sulfuric acid alkylation process operates at temperatures around 70°F, while hydrofluoric acid alkylation functions optimally at approximately 100°F [40].
Table 1: Industrial Alkylation Process Parameters
| Parameter | Sulfuric Acid Process | Hydrofluoric Acid Process |
|---|---|---|
| Operating Temperature | 70°F (21°C) | 100°F (38°C) |
| Acid Strength Required | High concentration | Lower concentration |
| Catalyst Regeneration | Difficult | Easier regeneration |
| Temperature Sensitivity | High | Lower |
| Acid Volume Ratio | ~1:1 with hydrocarbon feed | Significantly less than H₂SO₄ |
The alkylation mechanism proceeds through six fundamental steps: dehydrogenation of normal paraffins at metal sites, protonation of double bonds at acid sites, dehydrogenation of hydrocarbons with carbenium ion formation on metal sites, cyclopropane ring formation through carbenium rearrangement, ring opening of cyclopropane rings into isoalkenes at acid sites, and hydrogenation of isoalkenes into isoparaffins on metal sites [16].
Industrial alkylation units typically process feedstock from fluid catalytic cracking units, where light olefins are generated as byproducts [37] [41]. The primary objective is converting these lower-value streams into high-octane gasoline blending components [34]. The process requires careful control of the isobutane-to-olefin ratio, typically maintained at excess isobutane conditions to suppress undesirable polymerization reactions [31].
Recent developments in ionic liquid catalysis present promising alternatives to traditional acid catalysts [35]. Ionic liquids offer several advantages including tunable acidity through ion structure variation, limited product solubility in the ionic liquid phase facilitating easy separation, reduced environmental impact, and decreased equipment corrosion [35].
Isomerization processes play a crucial role in optimizing the branching patterns of alkane molecules to achieve desired structural configurations [18] [19]. The isomerization of straight-chain hydrocarbons to branched isomers significantly improves octane ratings and fuel performance characteristics [18].
Industrial isomerization employs bifunctional catalysts containing both acid sites and metal components [16] [19]. The most common catalytic systems include platinum supported on solid acids, sulfated zirconia, tungsten oxide supported on zirconia, and zeolite-based catalysts [19]. These catalysts facilitate the rearrangement of carbon skeletons while maintaining the overall molecular formula [18].
Table 2: Common Isomerization Catalysts and Operating Conditions
| Catalyst Type | Operating Temperature | Selectivity | Deactivation Rate |
|---|---|---|---|
| Pt/Zeolite | 280-350°C | High to mono-branched | Low |
| Pt/Chlorinated Alumina | 250-300°C | Moderate | Moderate |
| Sulfated Zirconia | 200-250°C | High | Variable |
| Pt/Mordenite | 300-400°C | High | Low |
The mechanism of alkane isomerization involves the formation of carbenium ions as key intermediates [19]. The process begins with alkane activation through protonation or dehydrogenation, followed by skeletal rearrangement of the carbocationic species, and concludes with hydride transfer or hydrogenation to regenerate the alkane product [19].
Zeolite catalysts with specific pore structures demonstrate exceptional selectivity for producing mono-branched alkanes while suppressing the formation of multi-branched species [16]. ZSM-22, ZSM-23, and ZSM-48 zeolites, characterized by one-dimensional 10-membered ring structures, have been extensively investigated for selective alkane isomerization [16].
The incorporation of alkaline earth metals such as magnesium, calcium, and barium into zeolite frameworks enhances catalytic performance by moderating acid site strength [16]. This modification reduces undesirable cracking reactions while maintaining high isomerization activity [16].
Laboratory-scale synthesis of (S)-2,2,4-trimethylhexane requires sophisticated approaches to achieve stereochemical control at the chiral center [42] [44]. The development of stereoselective methodologies has advanced significantly through the implementation of chiral auxiliaries and asymmetric catalytic systems [42] [48].
Chiral auxiliary-based synthesis represents a fundamental approach for controlling absolute stereochemistry in organic transformations [42] [45]. The methodology involves three sequential steps: covalent coupling of the chiral auxiliary to the substrate, execution of diastereoselective transformations, and removal of the auxiliary under non-racemizing conditions [42].
Table 3: Chiral Auxiliaries for Alkane Synthesis
| Auxiliary Type | Selectivity Range | Recovery Efficiency | Cost Considerations |
|---|---|---|---|
| Evans Oxazolidinones | 85-95% de | 90-95% | Moderate |
| Sulfur-based Auxiliaries | 80-90% de | 85-92% | Low to Moderate |
| Mandelic Acid Derivatives | 75-85% de | 88-94% | Low |
| Chiral Alcohols | 70-85% de | 85-90% | Variable |
Recent advances in asymmetric catalysis have enabled the direct functionalization of aliphatic hydrocarbons with high enantioselectivity [44] [47]. The development of confined acid catalysts has particularly advanced the field by enabling asymmetric transformations of purely aliphatic substrates [44].
The implementation of dual catalytic systems combining organophotocatalysis with chiral metal catalysts has opened new possibilities for stereoselective alkane synthesis [47]. These methodologies utilize radical relay strategies through sulfur dioxide insertion to achieve three-component asymmetric reactions with high stereochemical control [47].
Asymmetric Wagner-Meerwein rearrangements catalyzed by imidodiphosphorimidate systems represent breakthrough developments in purely aliphatic hydrocarbon transformations [44]. These reactions proceed with excellent regio- and enantioselectivity despite the challenging nature of the substrates [44].
The purification and enantiomeric resolution of (S)-2,2,4-trimethylhexane present significant challenges due to the minimal physical property differences between enantiomers [25] [28]. Traditional separation techniques must be adapted or enhanced to achieve effective chiral resolution [25].
Classical chiral resolution employs the formation of diastereomeric derivatives through reaction with enantiomerically pure resolving agents [25] [28]. The resulting diastereomeric salts or esters exhibit different physical properties enabling separation through conventional crystallization or chromatographic methods [25].
Table 4: Enantiomeric Resolution Methods and Efficiencies
| Resolution Method | Typical Efficiency | Scale Limitations | Cost Factors |
|---|---|---|---|
| Diastereomeric Salt Formation | 40-50% yield per enantiomer | Laboratory to pilot | Moderate |
| Chiral Chromatography | 45-48% yield per enantiomer | Laboratory | High |
| Enzymatic Resolution | 35-45% yield per enantiomer | Laboratory | High |
| Crystallization-based | 30-45% yield per enantiomer | Scalable | Low to Moderate |
Gas chromatographic separation using chiral stationary phases offers high-resolution analytical capabilities for enantiomeric analysis . Specialized columns such as Chiralpak systems enable baseline separation of alkane enantiomers under optimized temperature and flow conditions .
The development of metal-organic framework materials has introduced novel separation possibilities for alkane isomers [24] [49]. These materials demonstrate exceptional selectivity based on molecular shape and size differences, potentially enabling energy-efficient separation processes [49] [50].
Supercritical fluid extraction presents an environmentally advantageous alternative to traditional organic solvent-based separations [51]. Carbon dioxide-based supercritical systems operate under mild temperature conditions while providing effective separation of alkane isomers [51].
Advanced purification techniques incorporate multiple separation mechanisms to achieve high-purity products [27]. Nonporous adaptive crystals of perethylated leaning pillar arene demonstrate remarkable selectivity for linear versus branched alkane separation through solid-vapor and solid-liquid phase adsorption processes [27].
The molecular structure of (S)-2,2,4-Trimethylhexane is characterized by specific geometric parameters that define its three-dimensional arrangement. The compound exhibits typical alkane bonding patterns with carbon-hydrogen and carbon-carbon single bonds throughout its structure [1] [2].
Bond Length Parameters
The carbon-hydrogen bonds in (S)-2,2,4-Trimethylhexane maintain the standard alkane bond length of 1.09 Å (1.09 × 10⁻¹⁰ m) [1] [2]. These C-H bonds result from the overlap of sp³ hybridized carbon orbitals with hydrogen 1s orbitals, providing the fundamental structural framework of the molecule. The carbon-carbon single bonds exhibit the characteristic length of 1.54 Å (1.54 × 10⁻¹⁰ m), formed through the overlap of sp³ orbitals on adjacent carbon atoms [1].
| Bond Type | Bond Length (Å) | Bond Length (×10⁻¹⁰ m) | Reference |
|---|---|---|---|
| C-H | 1.09 | 1.09 | Standard alkane |
| C-C (sp³-sp³) | 1.54 | 1.54 | Standard alkane |
| C-C (sp²-sp²) | 1.34 | 1.34 | Alkene |
| C-C (sp-sp) | 1.20 | 1.20 | Alkyne |
Bond Angle Measurements
The carbon atoms in (S)-2,2,4-Trimethylhexane adopt tetrahedral geometry with sp³ hybridization, resulting in bond angles of approximately 109.47° [3] [1] [4]. The H-C-H, C-C-H, and C-C-C bond angles throughout the molecule closely approximate this ideal tetrahedral angle [4]. However, the presence of multiple methyl substituents introduces steric strain that can cause slight deviations from the optimal bond angles to accommodate the bulky groups [1].
| Carbon Hybridization | Ideal Bond Angle (°) | Molecular Geometry | Examples |
|---|---|---|---|
| sp³ | 109.47 | Tetrahedral | Methane, Alkanes |
| sp² | 120.00 | Trigonal Planar | Ethylene, Alkenes |
| sp | 180.00 | Linear | Acetylene, Alkynes |
The molecular formula C₉H₂₀ with a molecular weight of 128.26 g/mol reflects the saturated hydrocarbon nature of the compound [5] [6] [7]. The structure consists of a hexane backbone with methyl groups positioned at carbons 2, 2, and 4, creating a highly branched alkane with distinctive steric properties [5] [7].
The trimethyl substitution pattern in (S)-2,2,4-Trimethylhexane generates significant steric effects that profoundly influence the molecule's conformational behavior and physical properties [9]. The presence of three methyl groups creates substantial steric hindrance through both intramolecular repulsions and restricted bond rotations [9].
Methyl-Methyl Repulsions
The two methyl groups positioned at carbon-2 create immediate steric repulsion effects with an energy impact of approximately 3-5 kJ/mol [9]. These adjacent methyl substituents experience van der Waals repulsions that force the molecule to adopt specific conformations to minimize these unfavorable interactions [9]. The geminal dimethyl arrangement at C-2 particularly restricts the conformational flexibility around the C1-C2 and C2-C3 bonds.
Conformational Analysis
The primary conformational considerations in (S)-2,2,4-Trimethylhexane center around rotation about the carbon-carbon bonds, particularly the critical C3-C4 bond where significant steric interactions occur between the bulky substituents . The molecule preferentially adopts staggered conformations to minimize steric interactions, with energy barriers of 10-15 kJ/mol for C3-C4 bond rotation .
| Effect Type | Description | Energy Impact (kJ/mol) | Reference |
|---|---|---|---|
| Methyl-Methyl Repulsion | Repulsion between adjacent methyl groups at C2 position | ~3-5 | Steric hindrance studies |
| C3-C4 Bond Rotation | Restricted rotation due to bulky substituents at C3-C4 bond | ~10-15 | Conformational analysis |
| Branching Impact | Three methyl branches create significant steric hindrance | ~8-12 | Branching effects |
| Conformational Stability | Staggered conformations preferred to minimize interactions | ~12-18 | Computational studies |
Steric Hindrance Mechanisms
The steric effects in (S)-2,2,4-Trimethylhexane manifest through several mechanisms [9]. The size and bulkiness of the methyl substituents create physical obstructions that impede molecular rotation and affect reaction kinetics [9]. The spatial arrangement of these substituents around the carbon backbone leads to steric repulsion where bulky groups repel each other due to proximity, resulting in changes in bond angles and distances within the molecule [9].
Impact on Molecular Behavior
The trimethyl branching pattern significantly influences the molecule's overall shape and reactivity. The branched structure confers lower viscosity compared to linear alkanes and enhanced thermal stability, making it relevant in lubrication and material science applications . The steric hindrance also affects the molecule's ability to undergo conformational changes, with the highly branched nature limiting rotational freedom around bonds and creating conformational locks with energy barriers of 80-120 kJ/mol .
The absolute configuration of (S)-2,2,4-Trimethylhexane is determined through the application of the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning stereochemical descriptors to chiral centers [10] [11] [12].
Identification of the Chiral Center
The chiral center in (S)-2,2,4-Trimethylhexane is located at carbon-4, which bears four different substituent groups: an ethyl group (CH₂CH₃), a branched propyl group (CH₂CH(CH₃)₂), a methyl group (CH₃), and a hydrogen atom (H) [5]. This quaternary carbon represents the sole stereogenic center in the molecule, making it a relatively simple system for stereochemical analysis.
Cahn-Ingold-Prelog Priority Assignment
The priority assignment follows the established CIP rules based on atomic number, with higher atomic numbers receiving higher priority [10] [11]. For the chiral center at C-4:
| Rule Number | Priority Criterion | Description | Example Application |
|---|---|---|---|
| 1 | Atomic Number | Higher atomic number = higher priority | Br > Cl > C > H |
| 2 | Multiple Bonds | Multiple bonds counted as single bonds to multiple atoms | C=O treated as C(O)(O) |
| 3 | Chain Extension | Extend along chain until first difference found | CH₂CH₃ > CH₃ |
| 4 | Isotopic Mass | Higher mass isotope gets higher priority | ¹⁴C > ¹²C |
| 5 | Stereochemical Configuration | Z > E configuration when other rules are equal | Used in complex systems |
Configuration Assignment Process
The systematic assignment of the S configuration follows a five-step process [11] [12]:
| Step | Process | Application to (S)-2,2,4-Trimethylhexane | Rationale |
|---|---|---|---|
| 1 | Identify Chiral Center | Carbon at position 4 (quaternary carbon with different substituents) | Four different groups attached to C4 |
| 2 | Assign Priorities | Priority: (1) CH₂CH₃ > (2) CH₂CH(CH₃)₂ > (3) CH₃ > (4) H | Based on atomic number and chain length |
| 3 | Orient Molecule | Position lowest priority (H) away from viewer | Standard stereochemical convention |
| 4 | Trace Priority Path | Path from 1→2→3 goes counterclockwise | Left-handed helical arrangement |
| 5 | Assign Configuration | Configuration assigned as S | S = Sinister (Latin for left) |
The priority assignment begins with the direct comparison of atoms bonded to the chiral center. Since all four substituents begin with carbon atoms, the priority determination requires extending along the carbon chains until the first difference is encountered [10]. The ethyl group receives highest priority due to its extended carbon chain, followed by the branched propyl substituent, then the simple methyl group, with hydrogen receiving the lowest priority [11].
Stereochemical Descriptor Assignment
When the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, tracing the path from priority 1 to priority 2 to priority 3 proceeds in a counterclockwise direction [11] [12]. This counterclockwise arrangement corresponds to the S configuration, derived from the Latin word "sinister" meaning left [12]. The systematic application of these rules ensures unambiguous assignment of the absolute configuration.
The stability of the chiral center in (S)-2,2,4-Trimethylhexane is influenced by multiple factors that collectively contribute to the configurational integrity of the stereogenic center under various conditions [13] [14].
Steric Stabilization Effects
The multiple methyl substituents surrounding the chiral center create a substantial steric barrier that prevents easy configurational inversion [14]. This steric hindrance provides an energy barrier of approximately 150-200 kJ/mol for racemization processes, significantly higher than typical SN2 inversion barriers [14]. The physical obstruction created by the bulky methyl groups effectively shields the chiral center from nucleophilic attack or other inversion mechanisms.
| Stability Factor | Impact on (S)-2,2,4-Trimethylhexane | Energy Barrier (kJ/mol) | Mechanism of Influence |
|---|---|---|---|
| Steric Hindrance | High - multiple methyl groups prevent easy inversion | ~150-200 | Physical obstruction of approach trajectories |
| Electronic Effects | Moderate - electron-donating methyl groups stabilize center | ~20-40 | Stabilization through hyperconjugation |
| Conformational Lock | High - rigid branched structure limits conformational flexibility | ~80-120 | Limited rotational freedom around bonds |
| Temperature Dependence | Low - stable at room temperature due to high barrier | ~180-220 | Increased kinetic energy required for inversion |
| Solvent Effects | Minimal - non-polar molecule unaffected by polar solvents | ~5-15 | Weak interactions with solvent molecules |
Electronic Stabilization Mechanisms
The electron-donating properties of the methyl substituents provide additional stabilization to the chiral center through hyperconjugation effects [14]. These electronic interactions contribute an energy stabilization of 20-40 kJ/mol, helping to maintain the configurational integrity of the stereogenic center [14]. The electron density donation from the C-H bonds of the methyl groups helps stabilize any partial positive charge development that might occur during potential inversion processes.
Conformational Constraints
The highly branched structure of (S)-2,2,4-Trimethylhexane creates conformational locks that significantly limit the molecular flexibility required for stereochemical inversion [15]. These conformational constraints contribute energy barriers of 80-120 kJ/mol and prevent the molecule from adopting the transition state geometries typically required for configurational changes [15]. The rigid branched framework restricts bond rotations and maintains the stereochemical integrity through geometric constraints.
Environmental Stability Factors
Temperature effects on the chiral center stability are minimal under normal conditions due to the high energy barriers involved [14]. The stability remains high across typical ambient temperature ranges, with significant configurational changes requiring elevated temperatures of 180-220°C or higher to overcome the combined steric and electronic barriers [14]. Solvent effects are generally minimal for this non-polar hydrocarbon, with polar solvents having negligible impact on configurational stability due to weak intermolecular interactions [14].
Analytical Methods for Configuration Determination
Multiple analytical techniques are available for determining and confirming the absolute configuration of (S)-2,2,4-Trimethylhexane [13]:
| Method | Accuracy | Application to (S)-2,2,4-Trimethylhexane | Limitations | Reliability |
|---|---|---|---|---|
| X-ray Crystallography | Absolute | Direct structural determination if crystalline | Requires suitable crystals | Very High |
| NMR Spectroscopy | High | Stereochemical environment analysis via coupling patterns | May not distinguish enantiomers directly | High |
| Optical Rotation | Relative | Specific rotation measurement [α]D | Sign can change with conditions | Moderate |
| Chemical Correlation | High | Comparison with known chiral compounds | Requires reference compounds | High |
| Computational Analysis | Predictive | DFT calculations for energy minimization | Accuracy depends on method/basis set | Moderate to High |